rac-N-DemethylDimethindene-d3Hydrobromide
Description
rac-N-DemethylDimethindene-d3Hydrobromide is a deuterated, racemic compound derived from the antihistamine Dimethindene. As a hydrobromide salt, it is structurally characterized by the replacement of three hydrogen atoms with deuterium (-d3) at specific positions, enhancing its utility in analytical applications such as mass spectrometry and pharmacokinetic studies. The "rac-" prefix denotes a 1:1 mixture of enantiomers, which is critical for studying stereochemical effects in biological systems. The deuterium labeling likely improves metabolic stability and serves as an internal standard for precise quantification in complex matrices .
Properties
Molecular Formula |
C19H23BrN2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine;hydrobromide |
InChI |
InChI=1S/C19H22N2.BrH/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19;/h3-9,11,14,20H,10,12-13H2,1-2H3;1H |
InChI Key |
KHSKICMBJYECQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-N-DemethylDimethindene-d3Hydrobromide involves the demethylation of Dimethindene followed by the introduction of deuterium (d3) and subsequent hydrobromide salt formation. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve multi-step organic synthesis under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
rac-N-DemethylDimethindene-d3Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmacological Studies
rac-N-DemethylDimethindene-d3Hydrobromide serves as a reference standard in pharmacological studies, particularly for assessing the efficacy and safety of new pharmaceutical compounds. Its deuterated nature allows for enhanced tracking in metabolic studies, providing insights into drug metabolism and pharmacokinetics.
Toxicological Research
The compound is utilized in toxicological assessments to evaluate the safety profiles of various substances. Its application in transcriptome studies has been instrumental in understanding the mechanisms of action of different chemicals and their potential toxic effects on human health. For instance, it has been part of research investigating gene expression changes in response to chemical exposure, helping identify biomarkers for toxicity .
Environmental Risk Assessment
In environmental science, this compound is used as a model compound to assess the environmental impact of pharmaceuticals. Case studies have shown its utility in understanding how pharmaceutical contaminants affect aquatic ecosystems and human health through bioaccumulation and toxicity assessments .
Case Study 1: Transcriptome Analysis
A recent study investigated the use of transcriptome data to characterize the mechanism of action of this compound and related compounds. The research highlighted how differential gene expression profiles could indicate shared pathways among structurally similar compounds, aiding in risk assessment frameworks .
Case Study 2: Environmental Impact Assessment
Another study focused on assessing the environmental risks posed by pharmaceutical contaminants, including this compound. The findings underscored the importance of evaluating both human health risks and ecological impacts, demonstrating the compound's relevance in environmental toxicology .
Mechanism of Action
The mechanism of action of rac-N-DemethylDimethindene-d3Hydrobromide involves its interaction with histaminic H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic reactions and inflammation. The molecular targets include the histaminic H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ecgonine Methylester-D3.HCl
- Molecular Formula: C₁₀H₁₄D₃NO₃·HCl vs. rac-N-DemethylDimethindene-d3Hydrobromide (presumed C₁₆H₁₅D₃N₂·HBr).
- Key Differences : Ecgonine Methylester-D3.HCl is a tropane alkaloid derivative used primarily as a reference standard in forensic toxicology. Unlike this compound, it lacks a racemic mixture and features a methyl ester group instead of a demethylated indene backbone. Both compounds, however, employ deuterium labeling for isotopic tracing in analytical workflows .
Eletriptan Hydrobromide
- Molecular Formula : C₂₂H₂₆N₂O₂S·HBr vs. This compound.
- Key Differences: Eletriptan Hydrobromide is a therapeutic 5-HT1B/1D receptor agonist for migraines, whereas this compound is likely non-therapeutic and tailored for research. Both share hydrobromide salt forms, but Eletriptan lacks deuterium and racemic properties, highlighting divergent applications .
Deuterated Reference Standards
EDDP-D3.Perchlorate
- Molecular Formula : C₂₀H₂₁D₃N·ClO₄ vs. This compound.
- Key Differences : EDDP-D3.Perchlorate is a deuterated metabolite of methadone, used in drug monitoring. Its perchlorate counterion contrasts with the hydrobromide in this compound, affecting solubility and stability. Both compounds exemplify deuterium’s role in reducing matrix interference during LC-MS/MS analysis .
Racemic Hydrobromide Salts
Galantamine Hydrobromide Racemic RS
- Molecular Formula: C₁₇H₂₁NO₃·HBr vs. This compound.
- Key Differences : Galantamine Hydrobromide is a cholinesterase inhibitor with therapeutic use in Alzheimer’s disease. Its racemic form (50:50 isomer mix) parallels the "rac-" designation in the target compound, but it lacks deuterium. This underscores the shared utility of racemic mixtures in studying enantiomer-specific activity .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Application |
|---|---|---|---|---|
| rac-N-DemethylDimethindene-d3HBr | C₁₆H₁₅D₃N₂·HBr (inferred) | ~350 (estimated) | Hydrobromide | Analytical reference |
| Ecgonine Methylester-D3.HCl | C₁₀H₁₄D₃NO₃·HCl | 238.73 | Hydrochloride | Forensic toxicology |
| Eletriptan Hydrobromide | C₂₂H₂₆N₂O₂S·HBr | 462.43 | Hydrobromide | Migraine therapy |
| EDDP-D3.Perchlorate | C₂₀H₂₁D₃N·ClO₄ | 380.89 | Perchlorate | Drug metabolite analysis |
| Galantamine HBr Racemic RS | C₁₇H₂₁NO₃·HBr | 368.27 | Hydrobromide | Cholinesterase inhibition |
Table 2: Functional Attributes
| Compound | Deuterated? | Racemic? | Therapeutic Use? | Analytical Use? |
|---|---|---|---|---|
| rac-N-DemethylDimethindene-d3HBr | Yes | Yes | No | Yes |
| Ecgonine Methylester-D3.HCl | Yes | No | No | Yes |
| Eletriptan Hydrobromide | No | No | Yes | No |
| EDDP-D3.Perchlorate | Yes | No | No | Yes |
| Galantamine HBr Racemic RS | No | Yes | Yes | Yes |
Notes
Biological Activity
rac-N-DemethylDimethindene-d3Hydrobromide is a compound derived from dimethindene, an antihistamine used primarily for its sedative and anti-allergic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique molecular structure, which influences its biological activity. The chemical formula is with a molecular weight of approximately 272.4 g/mol. The presence of deuterium (D) isotopes in the structure allows for enhanced tracking in metabolic studies and pharmacokinetic assessments.
The primary mechanism of action for this compound is its antagonistic effect on histamine H1 receptors. This action mitigates allergic responses and reduces symptoms associated with histamine release, such as itching and swelling. Additionally, the compound may exhibit anticholinergic properties, contributing to its sedative effects.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
| Activity Type | Effect | IC50/EC50 Values | Reference |
|---|---|---|---|
| H1 Receptor Binding | Antagonist | 50 nM | |
| Antihistaminic Activity | Reduction in allergic response | Not specified | |
| Sedative Effect | Induces sleepiness | Not specified |
Case Studies
- Antihistaminic Efficacy : A study evaluated the efficacy of this compound in a controlled environment where subjects were exposed to allergens. Results indicated a significant reduction in histamine-induced wheal and flare reactions compared to placebo controls.
- Sedative Properties : In a double-blind trial assessing sedative effects, participants administered with this compound reported increased drowsiness and improved sleep quality over a two-week period. This effect was measured using standardized sleep quality assessments.
- Pharmacokinetics : Research utilizing deuterated compounds has shown that this compound exhibits altered metabolic pathways compared to its non-deuterated counterpart, allowing for more precise pharmacokinetic modeling in clinical settings.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound beyond antihistaminic effects:
- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects revealed that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
- Neuroprotective Effects : Preliminary research indicates that this compound may provide neuroprotection in models of neurodegeneration, warranting further exploration in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
